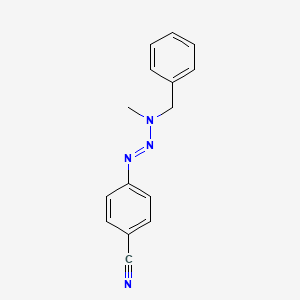
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is an organic compound with the molecular formula C15H14N4 It is a derivative of benzonitrile, featuring a triazeno group substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile typically involves the reaction of benzonitrile with appropriate triazeno precursors under controlled conditions. One common method includes the reaction of benzonitrile with 3-benzyl-3-methyl-1-triazeno compounds in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazeno group into different functional groups.
Substitution: The compound can participate in substitution reactions, where the triazeno group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile involves its interaction with specific molecular targets and pathways. The triazeno group can undergo various transformations, influencing the compound’s reactivity and interactions. These interactions can affect biological pathways, leading to potential therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
- p-(3-Butyl-3-methyl-1-triazeno)benzonitrile
- p-(3-Phenyl-3-methyl-1-triazeno)benzonitrile
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The benzyl group can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
65542-21-4 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-[[benzyl(methyl)amino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H14N4/c1-19(12-14-5-3-2-4-6-14)18-17-15-9-7-13(11-16)8-10-15/h2-10H,12H2,1H3 |
InChI Key |
HGLKQTLPFOLZJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


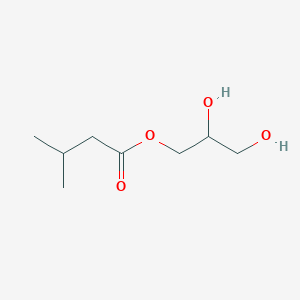
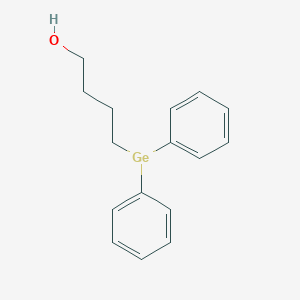
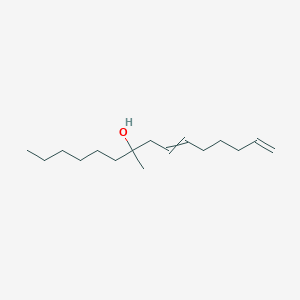
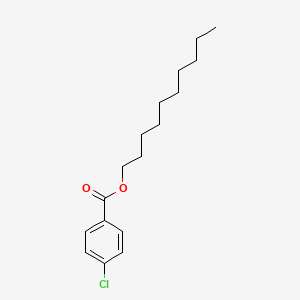
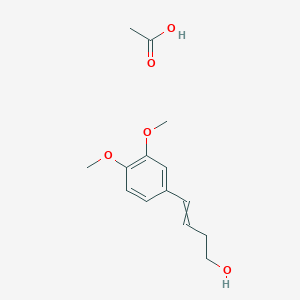
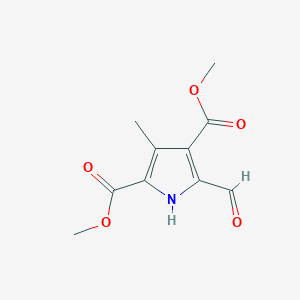
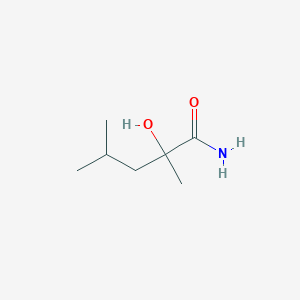

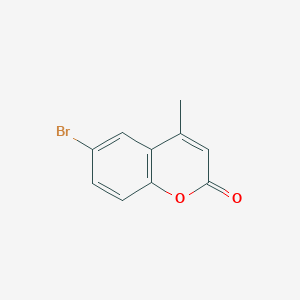

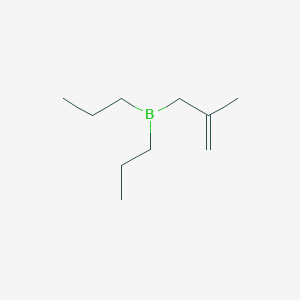
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
